molecular formula C6H11NO2 B575812 1-(4-Methyloxazolidin-3-yl)ethanone CAS No. 175553-68-1

1-(4-Methyloxazolidin-3-yl)ethanone

Cat. No.: B575812
CAS No.: 175553-68-1
M. Wt: 129.159
InChI Key: PRFBRGSZUSGDJV-UHFFFAOYSA-N
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Description

1-(4-Methyloxazolidin-3-yl)ethanone is a heterocyclic organic compound featuring an oxazolidine ring substituted with a methyl group at the 4-position and an acetyl (ethanone) group at the 3-position. The oxazolidine core is a five-membered ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

CAS No.

175553-68-1

Molecular Formula

C6H11NO2

Molecular Weight

129.159

IUPAC Name

1-(4-methyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C6H11NO2/c1-5-3-9-4-7(5)6(2)8/h5H,3-4H2,1-2H3

InChI Key

PRFBRGSZUSGDJV-UHFFFAOYSA-N

SMILES

CC1COCN1C(=O)C

Synonyms

Oxazolidine, 3-acetyl-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Methyloxazolidin-3-yl)ethanone can be contextualized by comparing it to related oxazolidinone, thiazolidinone, and triazole derivatives. Below is a detailed analysis supported by data tables and research findings.

Structural and Electronic Differences

  • Oxazolidine vs. Thiazolidinone: The replacement of oxygen with sulfur in the thiazolidinone ring (e.g., in ) increases electron delocalization and alters reactivity. Thiazolidinones often exhibit enhanced antimicrobial activity compared to oxazolidines due to sulfur's polarizability .
  • Bridged Systems: The ethane-bridged bis-oxazolidinone () demonstrates stronger intermolecular interactions (C–H⋯O hydrogen bonds, dipole-dipole forces), leading to higher melting points (>200°C) compared to monomeric analogues.

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